(4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid
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Overview
Description
(4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a boronic acid functional group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, where the quinoline derivative is reacted with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The quinoline moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Bases: Such as potassium carbonate for borylation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Quinoline Derivatives: Formed through substitution reactions on the quinoline ring.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions, enhancing reaction rates and selectivity.
Biology and Medicine
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Industry
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Agriculture: Employed in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid primarily involves its role as a reactant in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The quinoline moiety can interact with biological targets through π-π stacking and hydrogen bonding interactions, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic Acid: Similar in structure but lacks the quinoline moiety.
4-Carbomethoxyphenylboronic Acid: Another boronic acid derivative with a methoxycarbonyl group.
4-Methoxycarbonylbenzeneboronic Acid: Similar functional groups but different aromatic core.
Uniqueness
(4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid is unique due to the presence of both the quinoline moiety and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[4-(4-methoxycarbonylquinolin-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BNO4/c1-23-17(20)14-10-16(19-15-5-3-2-4-13(14)15)11-6-8-12(9-7-11)18(21)22/h2-10,21-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBGAVNBEDAMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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